

Synonyms for D(+)-Raffinose such as Melitose or Melitriose.

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Compound of Interest		
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An In-depth Technical Guide to D(+)-Raffinose: Melitose, Melitriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Raffinose is a non-reducing trisaccharide composed of galactose, glucose, and fructose, making it an α -galactosyl derivative of sucrose.[1][2][3][4] It is systematically named O- α -D-Galactopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl β -D-fructofuranoside. Widely found throughout the plant kingdom, raffinose and its related compounds, known as the Raffinose Family Oligosaccharides (RFOs), are second only to sucrose in abundance as soluble carbohydrates. Common synonyms for D(+)-Raffinose include Melitose, Melitriose, and Gossypose.

This oligosaccharide plays a crucial role in the physiology of plants, particularly in mediating responses to abiotic stress. In humans and other monogastric animals, it is largely indigestible in the upper gastrointestinal tract but functions as a prebiotic in the colon. Its unique chemical and physical properties have also led to its use in various industrial applications, including pharmaceuticals and cosmetics.

Chemical and Physical Properties

D(+)-Raffinose is typically a white, odorless crystalline powder with a sweet taste approximately 10% that of sucrose. It is stable under normal conditions but is incompatible with strong oxidizing agents. Key quantitative data are summarized in Table 1.



Table 1: Summary of Chemical and Physical Properties of D(+)-Raffinose

Property	Value	References
Synonyms	Melitose, Melitriose, Gossypose	
CAS Number	512-69-6 (anhydrous), 17629- 30-0 (pentahydrate)	
Molecular Formula	C18H32O16 (anhydrous), C18H32O16·5H2O (pentahydrate)	
Molecular Weight	504.44 g/mol (anhydrous), 594.51 g/mol (pentahydrate)	
Melting Point	80-81°C (pentahydrate), 118- 135°C (anhydrous)	-
Solubility in Water	203 g/L	-
Solubility in DMSO	100 mg/mL (may require sonication)	-
Glass Transition Temp. (Tg)	109°C	-
Glass Transition Temp. (Tg')	-26°C	-

Biological Role and Metabolism Role in Plants

Raffinose Family Oligosaccharides (RFOs) are integral to plant development and survival. Their primary functions include:

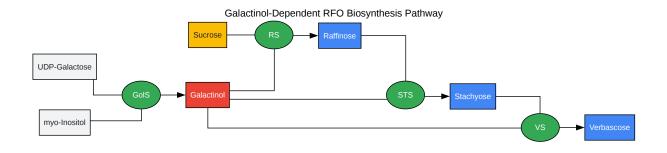
 Stress Tolerance: Accumulation of RFOs is a well-documented response to abiotic stresses such as cold, drought, and high salinity. They are thought to act as osmoprotectants, stabilizing cellular membranes and proteins. One proposed mechanism involves the hydroxyl groups on RFOs replacing water to maintain hydrophilicity and cellular structure during desiccation.



- Carbon Storage and Transport: In some plant species, RFOs serve as a significant form of transportable and stored carbon, supplementing the role of sucrose.
- Seed Vigor and Longevity: RFOs accumulate during the late stages of seed development and are crucial for protecting the embryo from desiccation and maintaining viability during storage.

The biosynthesis of RFOs is a sequential, enzyme-catalyzed process initiated from sucrose. The primary pathway is galactinol-dependent.

- Galactinol Synthesis: The pathway begins with the synthesis of galactinol from myo-inositol and UDP-galactose, a reaction catalyzed by the key enzyme galactinol synthase (GolS).
- Raffinose Synthesis: Raffinose synthase (RS) then transfers a galactose moiety from galactinol to a sucrose molecule, forming the trisaccharide raffinose.
- Higher-Order RFO Synthesis: Subsequent additions of galactose units from galactinol to raffinose are catalyzed by enzymes like stachyose synthase (STS) and verbascose synthase (VS) to produce larger RFOs such as stachyose (a tetrasaccharide) and verbascose (a pentasaccharide).



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Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).



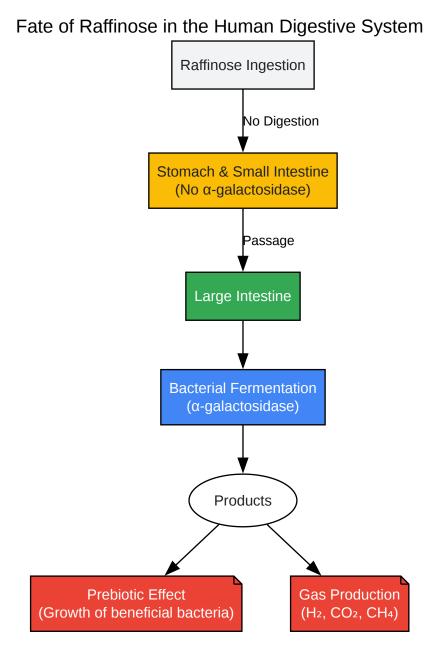
The breakdown of RFOs in plants is equally important, releasing sucrose and galactose for energy and metabolic processes. This digestion is primarily carried out by α -galactosidases, which sequentially remove the terminal galactose residues.

Role in Humans and Monogastric Animals

The metabolic fate of raffinose is markedly different in humans and monogastric animals compared to plants.

- Indigestibility: Humans lack the α-galactosidase (α-GAL) enzyme in the upper gastrointestinal tract necessary to hydrolyze the α-1,6-glycosidic bond in raffinose.
 Consequently, it passes through the stomach and small intestine undigested.
- Prebiotic Activity: Upon reaching the large intestine, raffinose is fermented by colonic bacteria that do possess α-GAL. This fermentation promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli, classifying raffinose as a prebiotic.
- Flatulence: A notable side effect of this microbial fermentation is the production of gases like hydrogen, carbon dioxide, and methane, which can cause flatulence and abdominal discomfort.





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Caption: Simplified overview of raffinose metabolism in humans.

Applications in Research and Drug Development

Raffinose's physical and biological properties make it a valuable excipient and research tool.

 Cryopreservation and Stabilization: It is used as a stabilizing agent and cryoprotectant in freeze-drying (lyophilization) of pharmaceutical formulations, including proteins and other



biologics. It helps protect molecules from degradation during freezing and drying by forming a stable amorphous glass and through water replacement.

- Drug Formulation: In drug development, it can act as a bulking agent and a stabilizer. It has
 also been investigated for its ability to inhibit biofilm formation by pathogens like
 Pseudomonas aeruginosa and Streptococcus mutans.
- Cosmetics: Raffinose is utilized in skin moisturizers and other cosmetic products.
- Prebiotic Research: As a known prebiotic, it is a standard compound used in studies of gut microbiota and their impact on health.

Experimental Protocols

The quantification of raffinose and other RFOs is critical for quality control in the food industry and for research in plant biology and nutrition. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique for this purpose.

Protocol: Extraction and HPLC Quantification of Raffinose from Plant Seeds

This protocol provides a general methodology for the analysis of RFOs from legume seeds.

- 1. Sample Preparation and Extraction:
- Grinding: Obtain a homogenous sample by grinding dried seeds into a fine powder (flour).
- Extraction: Weigh 0.5 g of the ground flour into a centrifuge tube. Add 40 mL of 80% ethanol.
- Incubation: Blend or vortex the mixture and incubate for 45 minutes at approximately 57°C with stirring.
- Centrifugation: Centrifuge the homogenate for 30 minutes at 1,500 x g.
- Filtration: Collect the supernatant and filter it through Whatman #40 filter paper, followed by a
 0.45 μm syringe filter before HPLC injection.
- 2. HPLC Analysis:

Foundational & Exploratory





- System: An HPLC system equipped with a Refractive Index Detector (RID) is commonly used for sugar analysis.
- Column: An amino-based column or a specialized carbohydrate analysis column is suitable. Ion Moderated Partition (IMP-HPLC) on a strong cation exchanger column (e.g., in calcium form) can also be used for individual saccharide determination.
- Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is often effective. For IMP-HPLC, demineralized water can be used as the mobile phase.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Injection Volume: Inject 2-10 μL of the filtered extract.
- 3. Quantification:
- Standard Curve: Prepare a series of standard solutions of pure raffinose, stachyose, and verbascose of known concentrations.
- Calibration: Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration for each oligosaccharide.
- Calculation: Determine the concentration of each RFO in the sample extract by comparing its peak area to the standard curve.



Workflow for HPLC Analysis of Raffinose in Seeds Start: Dry Seed Sample 1. Grind to Fine Powder 2. Extract with 80% Ethanol (57°C, 45 min) 3. Centrifuge (1,500 x g) 4. Filter Supernatant (0.45 µm filter) 5. Inject into HPLC-RID System 6. Chromatographic Separation 7. Quantify using Standard Curve

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End: RFO Concentration Data

Caption: Experimental workflow for raffinose quantification via HPLC.



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